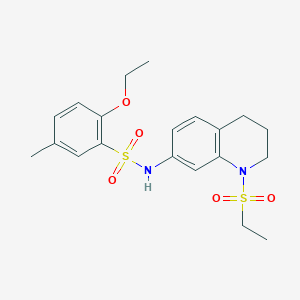
2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
: The compound 2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide is an interesting chemical entity with potential applications in various fields. It is characterized by its ethoxy group, ethylsulfonyl-tetrahydroquinolinyl moiety, and a methylbenzenesulfonamide structure.
Métodos De Preparación
: Synthetic Routes and Reaction Conditions : This compound can be synthesized through multiple steps involving carefully controlled reactions. A common synthetic route involves:
Ethoxylation of an appropriate aromatic precursor.
Formation of the tetrahydroquinolinyl intermediate by reacting the ethoxylated precursor with suitable reagents under specific temperature and pH conditions.
Sulfonylation to introduce the ethylsulfonyl group.
Coupling reactions to attach the tetrahydroquinolinyl moiety to the ethoxylated intermediate.
Final sulfonamide formation by reacting with benzenesulfonyl chloride under anhydrous conditions, ensuring the presence of a base to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
: In an industrial setting, the production scale involves optimization of the reaction conditions to ensure higher yields and purity. Parameters like solvent choice, temperature, catalysts, and reaction time are meticulously controlled. Continuous flow reactors might be employed for better efficiency and consistent product quality.
Análisis De Reacciones Químicas
: Types of Reactions :
Oxidation
: This compound can undergo oxidation reactions primarily at the ethylsulfonyl group, leading to sulfone derivatives.
Reduction
: Reduction can target the quinoline ring, modifying its oxidation state.
Substitution
: Nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic ring and the sulfonyl groups.
Common Reagents and Conditions
: Oxidation might involve agents like potassium permanganate or hydrogen peroxide under acidic conditions. Reduction could be achieved using lithium aluminum hydride or catalytic hydrogenation. Substitution reactions may require halogenating agents or nucleophiles like amines or alkoxides.
Major Products Formed
: Depending on the reaction, products can include sulfone derivatives, reduced quinoline analogs, or various substituted benzenesulfonamides.
Aplicaciones Científicas De Investigación
: This compound finds applications across multiple research domains:
Chemistry
: Used as an intermediate in the synthesis of more complex molecules.
Biology
: Acts as a potential ligand in studying receptor interactions.
Medicine
: May serve as a lead compound in drug discovery, particularly for its potential anti-inflammatory or anti-cancer properties.
Industry
: Applied in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
: The mechanism through which this compound exerts its effects depends on the context of its application. In biological systems, it might interact with specific molecular targets like enzymes or receptors. The ethylsulfonyl and quinoline groups are likely involved in key interactions within biological pathways, modulating activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
: When compared to other sulfonamide derivatives or tetrahydroquinoline-based compounds, 2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds might include:
2-ethoxy-N-(1-methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-benzenesulfonamide
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethylbenzenesulfonamide
These analogs share structural similarities but differ in functional group positioning and substituent types, contributing to distinct chemical behaviors and applications. This compound’s particular arrangement and functional groups grant it distinct reactivity and potential utility in various fields.
Propiedades
IUPAC Name |
2-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-4-27-19-11-8-15(3)13-20(19)29(25,26)21-17-10-9-16-7-6-12-22(18(16)14-17)28(23,24)5-2/h8-11,13-14,21H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQRYSWGTKUBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
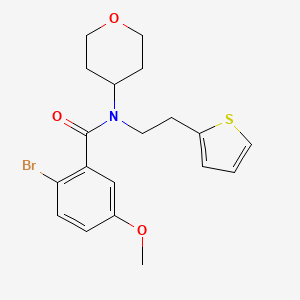


![2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2497656.png)
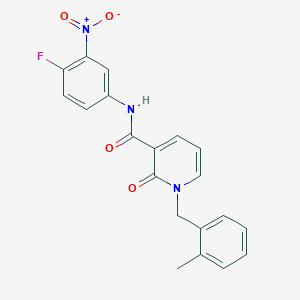
![3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2497658.png)
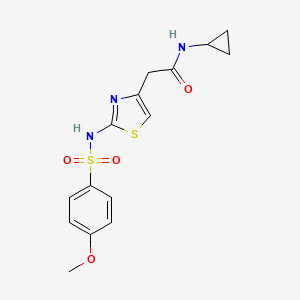
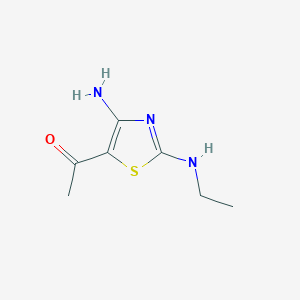
![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2497662.png)
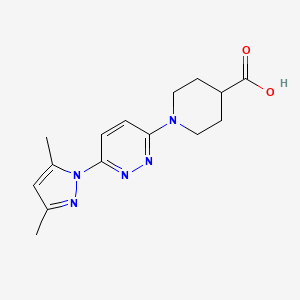
![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2497667.png)
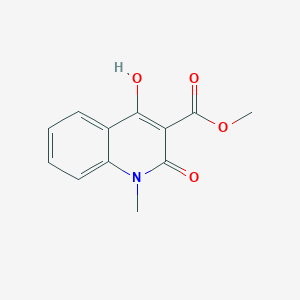
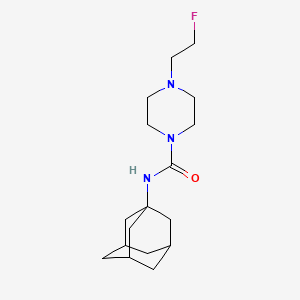
![1-butyl-4-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2497672.png)
